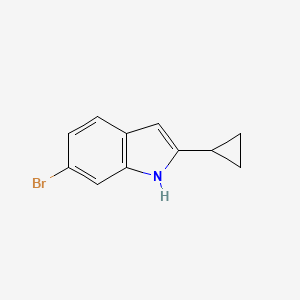
4-chloro-6-methyl-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methyl-1H-indole-2-carboxylic acid (CMICA) is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a molecular formula of C9H7ClNO2. CMICA is an important intermediate in the synthesis of a variety of compounds and has been used in research and industrial applications.
Mechanism of Action
4-chloro-6-methyl-1H-indole-2-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in inflammation. By inhibiting the activity of COX-2, 4-chloro-6-methyl-1H-indole-2-carboxylic acid can reduce inflammation. 4-chloro-6-methyl-1H-indole-2-carboxylic acid has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX). This enzyme is responsible for the production of leukotrienes, which are involved in the inflammatory response. By inhibiting the activity of 5-LOX, 4-chloro-6-methyl-1H-indole-2-carboxylic acid can reduce inflammation.
Biochemical and Physiological Effects
4-chloro-6-methyl-1H-indole-2-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the inflammatory response. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, 4-chloro-6-methyl-1H-indole-2-carboxylic acid has been shown to have antioxidant and anti-cancer effects, as well as to reduce the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-chloro-6-methyl-1H-indole-2-carboxylic acid in lab experiments is that it is a relatively inexpensive compound. It is also widely available and can be easily synthesized. The main limitation of using 4-chloro-6-methyl-1H-indole-2-carboxylic acid in lab experiments is that it is a relatively unstable compound and can degrade over time.
Future Directions
There are a number of potential future directions for research involving 4-chloro-6-methyl-1H-indole-2-carboxylic acid. These include further exploration of its use as an inhibitor of COX-2 and 5-LOX, as well as its use as an antioxidant and anti-cancer agent. Additionally, further research is needed to determine the mechanism of action of 4-chloro-6-methyl-1H-indole-2-carboxylic acid, as well as its effects on other enzymes and pathways. Finally, further research is needed to determine the optimal conditions for the synthesis of 4-chloro-6-methyl-1H-indole-2-carboxylic acid and its stability in various environments.
Synthesis Methods
4-chloro-6-methyl-1H-indole-2-carboxylic acid can be synthesized through two different methods. The first method involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-2-nitrobenzene in the presence of sodium hydroxide. The second method involves the reaction of 4-chloro-3-nitrobenzoic acid with 1-methyl-2-nitrobenzene in the presence of pyridine. Both methods result in a white crystalline solid with a yield of approximately 70%.
Scientific Research Applications
4-chloro-6-methyl-1H-indole-2-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). It has been used in the synthesis of a number of compounds, including drugs, dyes, and surfactants.
properties
IUPAC Name |
4-chloro-6-methyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c1-5-2-7(11)6-4-9(10(13)14)12-8(6)3-5/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUABXYGVUMVPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2)C(=O)O)C(=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-1h-indole-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)





